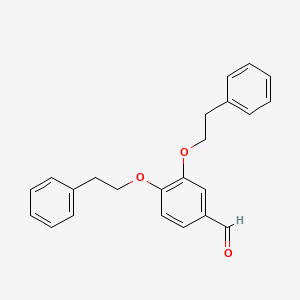

3,4-Diphenethoxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H22O3 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

3,4-bis(2-phenylethoxy)benzaldehyde |

InChI |

InChI=1S/C23H22O3/c24-18-21-11-12-22(25-15-13-19-7-3-1-4-8-19)23(17-21)26-16-14-20-9-5-2-6-10-20/h1-12,17-18H,13-16H2 |

InChI Key |

YCIBMPLMAHWJSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C=O)OCCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diphenethoxybenzaldehyde

The primary and most direct route for the synthesis of 3,4-Diphenethoxybenzaldehyde is through the Williamson ether synthesis. This classic organic reaction involves the alkylation of 3,4-dihydroxybenzaldehyde (B13553) with (2-bromoethyl)benzene (B7723623).

A typical procedure involves dissolving 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF). epo.org A base, commonly anhydrous potassium carbonate (K₂CO₃), is added to deprotonate the hydroxyl groups of the starting material, forming the more nucleophilic phenoxide ions. epo.org Subsequently, (2-bromoethyl)benzene is introduced, and the reaction mixture is stirred, often with heating, to facilitate the nucleophilic substitution reaction. epo.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through a workup procedure that typically involves extraction and purification by column chromatography. epo.org A reported synthesis using this method achieved a high yield of 92%. epo.org

The reaction can be represented as follows:

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

|---|---|

| Starting Material | 3,4-dihydroxybenzaldehyde |

| Alkylating Agent | (2-bromoethyl)benzene |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) |

| Solvent | Dry Dimethylformamide (DMF) |

| Temperature | 70°C |

| Yield | 92% |

The data in this table is sourced from a patented synthesis procedure. epo.org

Chemo and Regioselective Alkylation Techniques

The synthesis of 3,4-Diphenethoxybenzaldehyde from 3,4-dihydroxybenzaldehyde (B13553) requires the alkylation of both hydroxyl groups. However, in many organic syntheses involving catechols (1,2-dihydroxybenzene derivatives), achieving selective alkylation at one hydroxyl group over the other is a significant challenge. The relative acidity of the two phenolic hydroxyls often dictates the regioselectivity of the reaction. researchgate.net

For 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group is generally more acidic and therefore more readily deprotonated and alkylated. This is due to the electron-withdrawing effect of the aldehyde group, which is para to the 4-hydroxyl group. mdpi.com This inherent electronic preference can be exploited to achieve regioselective mono-alkylation. For instance, studies have shown that using specific bases and reaction conditions can favor the protection of the 4-hydroxyl group. mdpi.com

In the context of preparing 3,4-disubstituted benzaldehydes, if a stepwise synthesis were desired, the more reactive 4-position would typically react first. However, for the synthesis of the symmetrical this compound, an excess of the alkylating agent and base is used to ensure complete alkylation of both hydroxyl groups. epo.org

Biocatalytic approaches using enzymes like O-methyltransferases (OMTs) have also been explored for the regioselective alkylation of catechols. whiterose.ac.ukuni-greifswald.de These enzymes can exhibit high specificity for one hydroxyl group over the other, although their application to phenethoxy groups is less common than for smaller alkyl groups like methyl or ethyl. whiterose.ac.uk

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.orgindianchemicalsociety.com In the synthesis of aromatic aldehydes like 3,4-Diphenethoxybenzaldehyde, several green chemistry principles can be applied. numberanalytics.comresearchgate.net

Atom Economy: The Williamson ether synthesis, while effective, has a lower atom economy due to the formation of inorganic salts as byproducts. Catalytic methods, if developed, could offer higher atom economy. indianchemicalsociety.com

Use of Renewable Feedstocks: While the immediate precursors for this compound are typically derived from petrochemical sources, there is growing interest in producing aromatic aldehydes from renewable resources like lignin. numberanalytics.comacs.org

Safer Solvents and Reagents: The use of solvents like DMF can be a concern due to their toxicity. Research into greener solvent alternatives, such as ionic liquids or deep eutectic solvents, is an active area in organic synthesis. numberanalytics.comchemistrytalk.org The use of a biodegradable catalyst, such as lemon juice in certain aldehyde syntheses, exemplifies the search for environmentally friendly reagents. researchgate.netrsc.org

Energy Efficiency: Utilizing energy-efficient methods, such as microwave-assisted synthesis or reactions at ambient temperature, can reduce the environmental impact of the synthesis. indianchemicalsociety.com

Purification and Isolation Methodologies in Organic Synthesis

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The carbonyl group in this compound possesses a distinctly electrophilic carbon atom, making it a prime target for nucleophilic attack. libretexts.org This inherent electrophilicity is the basis for many of its characteristic reactions. A nucleophile, defined as a reactant that provides a pair of electrons to form a new covalent bond, is readily drawn to this electron-deficient center. masterorganicchemistry.com

The fundamental reaction of the aldehyde moiety is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol.

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile forms a new sigma (σ) bond with the carbonyl carbon, causing the carbon's hybridization to change from sp² to sp³. libretexts.org

Protonation: The negatively charged oxygen of the intermediate is protonated by a weak acid, resulting in the final alcohol product. libretexts.org

A variety of nucleophiles can be employed, leading to a diverse array of products. For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li) would react with this compound to produce the corresponding secondary alcohol after an acidic workup.

Table 1: Examples of Nucleophilic Addition to this compound

| Nucleophile (Example) | Intermediate Product | Final Product |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide salt | 1-(3,4-Diphenethoxyphenyl)ethanol |

| Phenylithium (C₆H₅Li) | Lithium alkoxide salt | (3,4-Diphenethoxyphenyl)(phenyl)methanol |

| Sodium cyanide (NaCN) / H⁺ | Cyanohydrin alkoxide | 2-Hydroxy-2-(3,4-diphenethoxyphenyl)acetonitrile |

Aldehyde-Driven Condensation Reactions

Aldehyde-driven condensation reactions, such as the Aldol (B89426) condensation, are powerful carbon-carbon bond-forming methods in organic synthesis. wyzant.com In these reactions, an aldehyde or ketone acts as both a nucleophile (in its enolate form) and an electrophile. libretexts.org

This compound lacks alpha-hydrogens and therefore cannot form an enolate to act as the nucleophilic component. However, it can serve effectively as the electrophilic acceptor in a mixed or crossed Aldol condensation. libretexts.orgiitk.ac.in When reacted with a ketone or another aldehyde that does possess alpha-hydrogens (e.g., acetone) in the presence of a base, this compound will readily undergo condensation.

The reaction sequence involves:

Formation of an enolate from the reaction partner (e.g., acetone) by a base.

Nucleophilic attack of the enolate on the electrophilic carbonyl carbon of this compound.

Protonation of the resulting alkoxide to yield a β-hydroxy carbonyl compound.

This initial aldol addition product can often undergo a subsequent base-catalyzed dehydration, especially with heating, to yield a highly stable α,β-unsaturated carbonyl compound, also known as an enone. libretexts.org The stability is derived from the conjugation of the double bond with the carbonyl group.

Oxidative Transformations of the Aldehyde Functionality

The aldehyde group represents an intermediate oxidation state for a carbon atom and can be readily oxidized to a carboxylic acid or other related species using appropriate reagents.

Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are versatile oxidizing agents. While they are commonly used for epoxidizing alkenes, they can also oxidize aldehydes in a transformation known as the Baeyer-Villiger oxidation. In a documented application, this compound was treated with m-CPBA in a solvent like methylene (B1212753) chloride. google.com This reaction results in the insertion of an oxygen atom between the carbonyl carbon and the aldehyde hydrogen, yielding an unstable formate (B1220265) ester. This intermediate is readily hydrolyzed to produce 3,4-diphenethoxyphenol. google.com

Table 2: Baeyer-Villiger Oxidation of this compound

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | m-CPBA | Methylene Chloride | 3,4-Diphenethoxyphenol google.com |

Hypervalent Iodine Reagent Applications

Hypervalent iodine compounds have emerged as mild, selective, and environmentally benign oxidizing reagents in modern organic synthesis. arkat-usa.orgnih.gov Reagents such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) are well-known for their efficiency in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.org

While the most common application of these reagents is the oxidation of alcohols, their utility extends to other oxidative transformations. arkat-usa.org The application of hypervalent iodine reagents to an aldehyde like this compound could potentially lead to the corresponding carboxylic acid, 3,4-diphenethoxybenzoic acid, under specific conditions, often involving a co-oxidant or modified reaction setup. The mechanism generally involves the formation of an iodinane intermediate, which then undergoes reductive elimination to yield the oxidized product. These reagents are valued for their high selectivity and tolerance of other functional groups. arkat-usa.org

Reductive Transformations of the Aldehyde Functionality

The reduction of the aldehyde group in this compound to a primary alcohol is a fundamental and efficient transformation. This is typically achieved using metal hydride reagents.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). towson.edu NaBH₄ is a milder, more selective reagent, typically used in alcoholic solvents like ethanol (B145695) or methanol, which readily reduces aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and will also reduce esters, carboxylic acids, and amides, but it is also highly effective for aldehyde reduction.

The reaction involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during workup to yield the primary alcohol, (3,4-diphenethoxyphenyl)methanol. towson.edu A patent describes the use of NaBH₄ for the reduction of a related benzylamino compound, highlighting the utility of this reagent for similar functionalities. epo.org

Table 3: Reduction of this compound

| Reagent | Typical Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol / Methanol | (3,4-Diphenethoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether / THF | (3,4-Diphenethoxyphenyl)methanol |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Two key transformations are the reductive amination of the aldehyde and its oxidation.

The mechanism proceeds as follows:

Imine Formation: The nitrogen of the aminoethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025). This is followed by dehydration to form a C=N double bond, yielding an imine intermediate.

Reduction: A hydride reagent, such as NaBH₄, then reduces the imine to the corresponding secondary amine.

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of 2-aminoethanol on the aldehyde carbonyl. | Hemiaminal intermediate |

| 2 | Proton transfer and elimination of water. | Iminium ion |

| 3 | Deprotonation to form the neutral imine. | N-(3,4-diphenethoxybenzylidene)ethan-2-ol |

| 4 | Hydride attack (from NaBH₄) on the imine carbon. | Amine anion |

| 5 | Protonation to yield the final product. | 2-((3,4-diphenethoxybenzyl)amino)ethan-1-ol |

Precursor in Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. While specific examples detailing the use of this compound in a wide array of named MCRs are not extensively reported in readily available literature, its structural features as an aldehyde make it a suitable candidate for such transformations.

Aldehydes are common components in many MCRs, such as the Ugi and Passerini reactions. In these contexts, the aldehyde's carbonyl group undergoes nucleophilic attack, initiating a cascade of reactions that incorporate the other components. The phenethoxy groups of this compound would likely influence the reactivity and solubility of the resulting products, potentially offering advantages in the synthesis of peptidomimetics and other biologically relevant scaffolds.

General examples of MCRs where 3,4-dialkoxybenzaldehydes have been employed suggest the potential for this compound to be used similarly. For instance, the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a well-established method for the synthesis of dihydropyrimidinones. The use of substituted benzaldehydes in this reaction is common, and this compound could foreseeably participate to yield corresponding dihydropyrimidinone derivatives with bulky phenethoxy substituents.

| Multicomponent Reaction | Role of Aldehyde | Potential Product with this compound |

| Ugi Reaction | Electrophilic component for imine formation | Complex α-acylamino amides |

| Passerini Reaction | Electrophilic component | α-Acyloxy carboxamides |

| Biginelli Reaction | Electrophilic component | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | Aldehyde component | 1,4-Dihydropyridine derivatives |

Intermediate in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. This compound serves as a versatile precursor for the construction of various heterocyclic systems. The aldehyde functionality can be readily transformed into other reactive groups or can participate directly in cyclization reactions.

For example, condensation of this compound with amines or other bifunctional nucleophiles can lead to the formation of nitrogen-containing heterocycles. The reaction with 2-aminoethanol, for instance, followed by reduction, yields 2-((3,4-diphenethoxybenzyl)amino)ethan-1-ol Current time information in Bangalore, IN.. This intermediate can be further cyclized to form various heterocyclic rings.

Furthermore, the aldehyde can be a key starting material for the synthesis of fused heterocyclic systems. While specific literature on this compound is sparse, related 3,4-dialkoxybenzaldehydes are known to participate in reactions leading to quinolines, benzothiazines, and other fused systems. For example, the reaction of an appropriately substituted aniline (B41778) with a benzaldehyde derivative is a common strategy for quinoline (B57606) synthesis (e.g., the Doebner-von Miller reaction).

Application in Total Synthesis of Complex Molecular Architectures

The utility of this compound as a building block extends to the total synthesis of complex molecules, particularly those with potential biological activity. While a large number of total syntheses explicitly using this compound are not documented, its role as an intermediate in the synthesis of complex pharmaceutical compounds has been noted in patent literature.

| Starting Material | Reagents | Product | Reference |

| 3,4-Dihydroxybenzaldehyde (B13553) | (2-Bromoethyl)benzene (B7723623), K₂CO₃ | This compound | nih.gov |

| 3,4-Dihydroxybenzaldehyde | 2-Phenylethanol, PPh₃, DIAD | This compound | Current time information in Bangalore, IN. |

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies. While there are no specific reports detailing the LSF of this compound itself, the general principles of LSF can be applied to its derivatives.

A common strategy for LSF is C-H activation. The aromatic rings of the phenethoxy groups and the benzaldehyde core of a molecule derived from this compound could be potential sites for such reactions. For example, palladium-catalyzed C-H arylation or olefination could be used to introduce further diversity.

Another approach to functionalizing derivatives of this compound involves the transformation of the existing functional groups. For example, the aldehyde group can be converted to a variety of other functionalities.

| Functional Group Transformation | Reagents/Reaction Type | Resulting Functional Group |

| Aldehyde to Alcohol | NaBH₄, LiAlH₄ | Primary Alcohol |

| Aldehyde to Carboxylic Acid | KMnO₄, Jones Reagent | Carboxylic Acid |

| Aldehyde to Imine | Primary Amine | Imine |

| Aldehyde to Alkene | Wittig Reaction | Alkene |

Contributions to Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. semanticscholar.orgumich.edu The 3,4-diphenethoxybenzoyl unit, for which this compound is a direct precursor, can be a key synthon in the retrosynthetic analysis of various target molecules.

When a complex molecule containing a 3,4-diphenethoxy-substituted phenyl ring is analyzed, a key disconnection can be made at the ether linkages. This leads back to a dihydroxybenzene derivative, such as 3,4-dihydroxybenzaldehyde or a related compound, and a phenethyl halide or alcohol. This is a common and practical disconnection as the corresponding forward reaction (Williamson ether synthesis or Mitsunobu reaction) is generally efficient.

For example, in the retrosynthetic analysis of a complex molecule containing a 3,4-diphenethoxybenzylamine moiety, a key disconnection would be the C-N bond of the amine, leading back to this compound and an amine. A further disconnection of the ether bonds of the aldehyde would then lead to 3,4-dihydroxybenzaldehyde and a phenethyl electrophile. This logical and stepwise approach simplifies the synthetic planning for complex targets incorporating this structural motif.

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods, particularly those based on electronic structure theory, can elucidate electron distribution, molecular orbital energies, and electrostatic potential, all of which govern a molecule's chemical behavior. nih.govwikipedia.org

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules. wikipedia.orgresearchgate.net DFT calculations are used to predict and analyze electronic properties based on the electron density rather than complex wavefunctions. nih.gov This approach provides valuable insights into molecular structure, bonding, and reactivity. nih.gov

In studies of compounds analogous to this compound, such as in the investigation of the reaction mechanism of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) formation, DFT is a primary tool. nih.govnih.gov For instance, the Minnesota Global Hybrid functional M06-2X with a 6-31++G(d,p) basis set has been employed to perform theoretical calculations on reaction pathways. nih.gov Such calculations are crucial for determining the geometries of reactants, transition states, and products, as well as their corresponding energies. nih.govresearchgate.net Although there are known limitations, particularly in describing intermolecular interactions and charge transfer excitations, continuous refinements in DFT functionals improve its predictive power. wikipedia.orgstackexchange.com

The application of DFT can be extended to predict various molecular properties that can guide experimental work, aiding in the rational design and optimization of compounds for specific applications. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wuxiapptec.comschrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. schrodinger.comirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. irjweb.com

The HOMO-LUMO energy gap is the lowest energy electronic excitation possible for a molecule and can be correlated with the wavelengths of light the compound absorbs, which is measurable via UV-Vis spectroscopy. schrodinger.com For complex reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile determines the feasibility of the reaction. wuxiapptec.com For instance, in the Pictet-Spengler reaction, the energy difference between the LUMO of the imine intermediate and the HOMO of the indole (B1671886) moiety gauges the reactivity. wuxiapptec.com

While specific HOMO/LUMO energy values for this compound are not available, the table below, derived from a study on related ruthenium complexes, illustrates how substituent changes can tune these frontier orbital energies. nih.gov This demonstrates the type of data that would be generated in a computational study of this compound.

Table 1: Example of HOMO, LUMO, and Energy Gap Data for a Series of Ruthenium Complexes nih.gov This table is illustrative of the data obtained from HOMO/LUMO analysis and does not represent this compound.

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Rubpy | -5.28 | -1.92 | 3.36 |

| Rudcbpy | -5.74 | -2.81 | 2.93 |

| RudMebpy | -5.18 | -1.89 | 3.29 |

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. wuxiapptec.com The ESP is the interaction energy of a positive point charge with the nuclei and electrons of a molecule. wuxiapptec.com By mapping the ESP onto the electron density surface, one can identify electron-rich regions (negative potential, typically colored red) and electron-deficient regions (positive potential, colored blue). wuxiapptec.comresearchgate.net

Electron-rich areas are indicative of sites susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. wuxiapptec.comresearchgate.net The maximum values of the ESP near acidic hydrogens can be correlated with their pKa values, providing a quantitative measure of acidity. wuxiapptec.com For a molecule like this compound, an ESP map would likely show negative potential around the oxygen atoms of the ether and aldehyde groups, indicating these as sites for electrophilic interaction. The aromatic rings and the aldehydic proton would likely exhibit regions of positive potential.

This technique is widely used to understand interactions such as hydrogen bonding and to predict regioselectivity in chemical reactions. wuxiapptec.comresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms that may be difficult to probe experimentally. nih.govpolimi.it By calculating the energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction pathway can be constructed. nih.govresearchgate.net

A pertinent example is the computational study of the formation of 3,4-dimethoxybenzaldehyde (veratraldehyde) from 1-(3′,4′-dimethoxyphenyl)propene, a process catalyzed by the enzyme Lignin Peroxidase (LiP). nih.govnih.govresearchgate.net This study provides a framework for how the reactivity of a substituted benzaldehyde, and by analogy this compound, could be investigated.

A key aspect of modeling reaction mechanisms is the characterization of transition states (TS), which are the highest energy points along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. nih.gov

The study calculated the relative energies of all intermediates and transition states along the reaction pathway. nih.gov This allows for a comprehensive understanding of the kinetic and thermodynamic favorability of each step. For example, the formation of certain intermediates may be thermodynamically downhill (exothermic), while their conversion to the next species requires overcoming a significant activation barrier.

The table below summarizes the calculated thermodynamic and kinetic data for the non-enzymatic steps in the formation of veratraldehyde, illustrating the type of detailed information that can be obtained from such computational studies. nih.gov

Table 2: Calculated Energies for the Reaction Pathway of Veratraldehyde Formation nih.gov This data pertains to the reaction forming 3,4-dimethoxybenzaldehyde and is presented as an example.

| Reaction Step/Species | Relative Free Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| Reactant (DMPP Cation Radical) + H₂O | 0.00 | - |

| Transition State 1 | 14.16 | 14.16 |

| Intermediate 2 | -2.18 | - |

| Transition State 2 | 36.56 | 38.74 |

| Intermediate 3 + H₃O⁺ | -133.45 | - |

| Transition State 3 | -87.89 | 45.56 |

| Intermediate 4 | -114.77 | - |

| Transition State 4 | -86.44 | 28.33 |

| Product (Veratraldehyde) + Acetaldehyde | -172.92 | - |

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound arises from the rotation around several single bonds, primarily the C-O bonds of the two phenoxy groups and the C-C bond connecting the benzaldehyde ring to the aldehyde group. Understanding the preferred conformations is crucial as it can influence the molecule's reactivity, spectroscopic properties, and biological interactions.

Furthermore, the presence of bulky groups on adjacent atoms can create steric hindrance, leading to more stable conformations where these groups are further apart. quimicaorganica.org In the case of this compound, the two adjacent phenethoxy groups may interact, influencing their rotational freedom and preferred orientations.

It is important to consider the possibility of atropisomerism in diaryl ethers, which arises from restricted rotation around the C-O bond. acs.orgchemrxiv.org This phenomenon is typically observed when both rings have bulky substituents in the ortho positions. acs.orgchemrxiv.org In this compound, the ether linkages are at the meta and para positions relative to each other, and the ortho positions of the central benzaldehyde ring are unsubstituted. Therefore, the rotational barrier around the C(aryl)-O bonds is expected to be relatively low, and stable atropisomers are unlikely to be isolated at room temperature. chemrxiv.orghznu.edu.cn

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Low-Energy Conformation |

| C3-C4-O-C | Rotation around the C4-O bond | Anti-periplanar or syn-periplanar to minimize steric clashes with the adjacent phenethoxy group. |

| C4-C3-O-C | Rotation around the C3-O bond | Anti-periplanar or syn-periplanar to minimize steric clashes with the adjacent phenethoxy group. |

| C(aryl)-O-CH2-CH2 | Rotation around the O-CH2 bond | Staggered conformations (gauche or anti) are expected to be more stable than eclipsed conformations. |

| O-CH2-CH2-C(phenyl) | Rotation around the CH2-CH2 bond | Staggered conformations (gauche or anti) are expected to be more stable than eclipsed conformations. |

| C2-C1-C(O)-H | Rotation of the aldehyde group | The aldehyde group is likely to be coplanar with the benzene (B151609) ring to maximize conjugation. |

In terms of stereochemistry, this compound itself does not possess any chiral centers. Therefore, it is an achiral molecule and does not exhibit enantiomerism or diastereomerism. nih.govnih.gov However, the introduction of a chiral center, for instance, through a reaction at the aldehyde group or substitution on the phenethoxy side chains, would lead to stereoisomers. wikipedia.orgisotope.comwipo.int

Computational Tools and Data Management in Chemical Research

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to investigate molecular properties and reactivity through computer simulations. acs.orghznu.edu.cn These methods complement experimental work by providing insights into reaction mechanisms, predicting molecular structures, and calculating various physicochemical properties. acs.org

A variety of computational methods are available, each with its own balance of accuracy and computational cost. chemrxiv.org These can be broadly categorized as:

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a system. It is computationally inexpensive and suitable for large molecules and conformational searches.

Semi-empirical Methods: These methods use a simplified form of the Schrödinger equation and incorporate experimental parameters to speed up calculations. They are more accurate than MM but less so than ab initio methods.

Ab initio Methods: These methods solve the Schrödinger equation from first principles without relying on experimental parameters. They are highly accurate but computationally demanding.

Density Functional Theory (DFT): This method is based on the electron density rather than the wave function and offers a good compromise between accuracy and computational cost. It is widely used for a broad range of chemical problems. chemrxiv.org

For a molecule like this compound, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. Conformational analysis can be performed using MM methods followed by higher-level DFT or ab initio calculations on the low-energy conformers.

Effective data management is crucial for the integrity and reproducibility of chemical research. wikipedia.org The vast amount of data generated from both experimental and computational studies requires systematic organization, storage, and retrieval. nih.gov Modern chemical research relies on various data management tools and platforms:

Electronic Lab Notebooks (ELNs): These digital platforms have largely replaced traditional paper notebooks, allowing for better organization, searching, and sharing of experimental data. nih.gov

Chemical Databases: Large databases like PubChem, ChemSpider, and Reaxys provide access to a wealth of information on chemical structures, properties, and reactions.

Scientific Data Management Systems (SDMS): These systems are designed to capture, catalog, and archive data from various analytical instruments and computational software. nih.govwikipedia.org

Laboratory Information Management Systems (LIMS): LIMS are used to manage samples, experiments, results, and reporting in a laboratory setting. nih.gov

Table 2: Common Computational Chemistry Software and Data Management Tools

| Tool Category | Examples | Primary Function |

| Molecular Modeling and Visualization | Avogadro, ChemDraw, MarvinSketch researchgate.netchemrxiv.org | Drawing chemical structures, visualizing molecular models, and preparing input files for computational chemistry programs. |

| Computational Chemistry Software | Gaussian, GAMESS, ORCA, NWChem | Performing a wide range of quantum chemical calculations, including geometry optimizations, frequency calculations, and property predictions. |

| Molecular Dynamics Simulation | GROMACS, AMBER, NAMD chemrxiv.org | Simulating the time evolution of molecular systems to study dynamic processes and conformational changes. |

| Data Analysis and Visualization | Origin, SciDAVis, Matplotlib (Python library) | Plotting and analyzing scientific data, creating publication-quality graphs. |

| Electronic Lab Notebooks (ELNs) | Labguru, SciNote, Benchling nih.gov | Recording experimental procedures, observations, and results in a searchable digital format. |

| Chemical Databases | PubChem, ChemSpider, Reaxys | Searching for information on chemical compounds, reactions, and properties. |

| Scientific Data Management Systems (SDMS) | Mnova, LabKey nih.govwikipedia.org | Managing and archiving analytical and computational data. |

The integration of these computational tools and data management systems streamlines the research workflow, enhances collaboration, and ensures the long-term accessibility and usability of scientific data. researchgate.netwikipedia.org

Structural Analogues and Derivatives of 3,4 Diphenethoxybenzaldehyde

Synthesis and Reactivity of Isomeric Diphenethoxybenzaldehydes (e.g., 2,3- and 2,4-Diphenethoxybenzaldehyde)

The synthesis of isomeric diphenethoxybenzaldehydes, such as the 2,3- and 2,4-substituted analogues, is primarily achieved through established etherification methods, most notably the Williamson ether synthesis. chemistrysteps.commasterorganicchemistry.combartleby.comwikipedia.org This reaction is a robust and widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org

The general synthetic approach involves the reaction of a dihydroxybenzaldehyde isomer (e.g., 2,3-dihydroxybenzaldehyde (B126233) or 2,4-dihydroxybenzaldehyde) with a phenethyl halide, such as 2-phenylethyl bromide, in the presence of a base. The base, typically a carbonate or hydroxide, deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxide ions, which then displace the halide in an SN2 reaction to form the desired diether product. bartleby.comwikipedia.org

General Synthetic Scheme:

Step 1: Deprotonation of Dihydroxybenzaldehyde

HO(OH)C₆H₃CHO + 2 Base → O⁻C₆H₃CHO + 2 [Base-H]⁺

Step 2: Nucleophilic Substitution (SN2)

O⁻C₆H₃CHO + 2 PhCH₂CH₂Br → (PhCH₂CH₂O)₂C₆H₃CHO + 2 Br⁻

The reactivity of these isomers is significantly influenced by the substitution pattern on the aromatic ring. Specifically, the steric hindrance imposed by the bulky phenethoxy groups plays a crucial role in the accessibility of the aldehyde carbonyl group to nucleophiles.

2,3- and 2,4-Diphenethoxybenzaldehyde: In these isomers, a phenethoxy group at the ortho position (C2) sterically shields the adjacent aldehyde group. This hindrance can decrease the rate of nucleophilic addition reactions compared to isomers where the substituents are further away.

Reactivity Comparison: The 2,4-isomer would be expected to be more reactive than the 2,3-isomer in reactions involving the aldehyde, as the C4-substituent does not sterically impede the C1-aldehyde group. Both would likely be less reactive than the 3,4-isomer, where both ortho positions to the aldehyde are unsubstituted.

The table below summarizes the key aspects of synthesis and reactivity for these isomers.

| Isomer | Precursor | Key Synthesis Method | Expected Relative Reactivity (Aldehyde) | Primary Influencing Factor |

| 2,3-Diphenethoxybenzaldehyde | 2,3-Dihydroxybenzaldehyde | Williamson Ether Synthesis | Low | High Steric Hindrance (C2-substituent) |

| 2,4-Diphenethoxybenzaldehyde | 2,4-Dihydroxybenzaldehyde | Williamson Ether Synthesis | Moderate | Steric Hindrance (C2-substituent) |

| 3,4-Diphenethoxybenzaldehyde | 3,4-Dihydroxybenzaldehyde (B13553) | Williamson Ether Synthesis | High | Minimal Steric Hindrance from substituents |

Comparative Studies with Related Aromatic Aldehydes (e.g., 3,4-Dimethoxybenzaldehyde)

A comparative analysis of this compound with its close structural analogue, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), reveals significant differences in their physicochemical properties and chemical reactivity, primarily driven by steric and electronic factors. nih.gov

Electronic Effects: Both phenethoxy and methoxy (B1213986) groups are electron-donating substituents through resonance (+R effect) due to the lone pairs on the ether oxygen, which can delocalize into the aromatic ring. scielo.br This effect increases the electron density of the benzene (B151609) ring and reduces the electrophilicity of the carbonyl carbon, making the aldehyde less reactive toward nucleophiles compared to unsubstituted benzaldehyde (B42025). While the fundamental resonance effect is similar, the larger phenethyl group might exert a slightly different inductive effect (-I effect) compared to the methyl group, though this is generally considered a minor contribution compared to resonance. researchgate.netnih.gov

Steric Effects: The most pronounced difference between the two compounds is the steric bulk of the substituents. The phenethoxy group (-OCH₂CH₂Ph) is substantially larger than the methoxy group (-OCH₃). This increased steric hindrance in this compound can shield the carbonyl group, impeding the approach of nucleophiles and potentially lowering reaction rates for nucleophilic additions and condensations compared to 3,4-dimethoxybenzaldehyde.

The following table provides a comparative overview of the key properties of these two aldehydes.

| Property | This compound | 3,4-Dimethoxybenzaldehyde | Key Difference |

| Molecular Weight | 346.41 g/mol | 166.17 g/mol | Higher due to phenethyl groups. |

| Steric Hindrance | High | Low | The bulky phenethoxy groups create a more crowded environment around the reactive aldehyde site. |

| Reactivity (Nucleophilic Addition) | Lower (predicted) | Higher (predicted) | Increased steric hindrance reduces the accessibility of the carbonyl carbon. |

| Lipophilicity | Higher | Lower | The two additional phenyl rings significantly increase the nonpolar character. |

| Electronic Effect | Electron-donating (+R > -I) | Electron-donating (+R > -I) | Both groups deactivate the aldehyde toward nucleophilic attack through resonance, with minor differences in inductive effects. |

Derivatization to P62 Ligand Compounds and Autophagy Modulators

While this compound is not a recognized autophagy modulator itself, its aldehyde functionality makes it an ideal starting material for the synthesis of derivatives, such as chalcones and stilbenes, which have been investigated for their ability to modulate the autophagy pathway. nih.gov Autophagy is a cellular degradation process crucial for homeostasis, and its dysregulation is implicated in numerous diseases. Small molecules that can modulate this pathway are of significant therapeutic interest. nih.gov

A primary synthetic route to potential autophagy modulators from this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone (e.g., an acetophenone (B1666503) derivative) to form an α,β-unsaturated ketone, the core structure of chalcones. researchgate.net

Synthetic Route to Chalcone (B49325) Derivatives:

(PhCH₂CH₂O)₂C₆H₃CHO + CH₃C(=O)Ar' --(Base)--> (PhCH₂CH₂O)₂C₆H₃CH=CHC(=O)Ar' + H₂O

These resulting chalcones can be screened for their activity as autophagy modulators. The mechanism of action could involve binding to key proteins in the autophagy pathway, such as p62/SQSTM1, a receptor protein that recognizes and shuttles ubiquitinated cargo to autophagosomes for degradation. By designing derivatives that can interact with p62, it may be possible to either enhance or inhibit autophagic flux.

| Derivative Class | Synthetic Method | Potential Biological Target | Rationale |

| Chalcones | Claisen-Schmidt Condensation | p62/SQSTM1, mTOR pathway | The chalcone scaffold is present in known autophagy modulators. |

| Stilbenes | Wittig or Horner-Wadsworth-Emmons Reaction | AMPK/mTOR pathway | Resveratrol and its derivatives (e.g., 3,4-dimethoxystilbene) are known to induce autophagy. nih.gov |

| Schiff Bases | Condensation with Amines | Various cellular proteins | The imine functionality provides a different chemical scaffold for interaction with biological targets. |

Synthesis of Chimeric Compounds for Targeted Protein Degradation Research

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate specific disease-causing proteins. plexium.comnih.gov A PROTAC is a heterobifunctional molecule comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a flexible linker that connects them. nih.govunime.it The PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. bio-techne.com

The synthesis of PROTACs is a modular process. While this compound itself is not a known POI ligand, its structure can be elaborated to create one. The aldehyde group serves as a versatile chemical handle for attaching a linker, or the entire molecule can be viewed as a scaffold for building a more complex ligand.

A general strategy for incorporating the this compound motif into a PROTAC would involve:

Ligand Development: Synthesizing a library of derivatives from this compound and screening them for binding affinity to a specific POI.

Functionalization for Linker Attachment: Modifying the lead compound to introduce a reactive functional group (an "exit vector"), such as an amine, alcohol, or carboxylic acid, at a position that does not disrupt POI binding. This can be achieved by, for example, reductive amination or reduction of the original aldehyde group.

Linker and E3 Ligase Ligand Conjugation: Attaching a linker with a terminal reactive group to the modified ligand, followed by conjugation to a known E3 ligase ligand (e.g., for Cereblon or VHL). unime.itnih.gov

The large phenethoxy groups could provide extensive hydrophobic interactions within a protein's binding pocket, and their terminal phenyl rings offer additional sites for functionalization to optimize ligand binding or linker attachment.

Novel Derivatives and Their Synthetic Exploration

The synthetic utility of this compound extends beyond the applications previously discussed, offering access to a wide array of novel derivatives. The aldehyde group is a gateway to numerous classical and modern organic transformations, enabling the construction of diverse molecular architectures.

Synthetic Exploration Pathways:

Heterocycle Synthesis: The aldehyde can serve as a key building block in multicomponent reactions to generate complex heterocyclic systems. For example, the Biginelli reaction with a β-ketoester and urea (B33335)/thiourea would yield dihydropyrimidinones, a class of compounds with diverse pharmacological activities.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides straightforward access to a variety of substituted benzylamines.

Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid yields 3,4-diphenethoxybenzoic acid, which can be converted into esters, amides, and other acid derivatives. Conversely, reduction to 3,4-diphenethoxybenzyl alcohol provides a precursor for ethers and esters.

Carbon-Carbon Bond Forming Reactions: The aldehyde can participate in various C-C bond-forming reactions, including the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, to generate alkenes and β-hydroxy carbonyl compounds, respectively.

The table below outlines potential synthetic transformations and the corresponding classes of novel derivatives that can be explored.

| Reaction Type | Reagents | Product Class | Potential Applications |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Stilbenes and other alkenes | Materials science, medicinal chemistry |

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidinones | Pharmaceutical research |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Substituted Benzylamines | Agrochemicals, drug discovery |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acids | Polymer precursors, fine chemicals |

| Grignard Reaction | R-MgBr | Secondary Alcohols | Synthetic intermediates |

Further exploration could also involve chemical modification of the terminal phenyl rings of the phenethoxy groups via electrophilic aromatic substitution, adding another layer of structural diversity to the accessible derivatives.

Future Research Directions

Exploration of Novel Reaction Pathways and Transformations

The aldehyde functional group in 3,4-Diphenethoxybenzaldehyde is a versatile handle for a wide array of chemical transformations. Future research should explore novel reaction pathways to expand its synthetic utility. This could involve the development of new catalytic systems for asymmetric transformations, leading to chiral derivatives with potential applications in pharmacology. Investigating its participation in multicomponent reactions could provide rapid access to complex molecular architectures from simple precursors. beilstein-journals.org Furthermore, the application of modern synthetic techniques such as photoredox catalysis could unveil new reactivity patterns and allow for previously inaccessible transformations. d-nb.info

Integration of Machine Learning and AI in Synthesis Planning

Advanced Spectroscopic and Structural Characterization Methodologies

A thorough understanding of the structural and electronic properties of this compound is crucial for its application in various fields. Future research should employ advanced spectroscopic techniques to gain deeper insights into its molecular structure and dynamics. nih.gov This includes the use of two-dimensional NMR techniques for unambiguous assignment of its proton and carbon signals, as well as advanced mass spectrometry methods for detailed fragmentation analysis. nih.gov Computational studies, such as Density Functional Theory (DFT), can complement experimental data by providing insights into the molecule's conformational preferences, electronic structure, and reactivity. nih.gov These advanced characterization methods are essential for correlating the compound's structure with its observed chemical and physical properties.

Expanding the Utility of this compound as a Synthetic Platform

This compound serves as a valuable starting material for the synthesis of more complex molecules. Future research should focus on expanding its utility as a versatile synthetic platform. This can be achieved by exploring its derivatization into a wider range of functional groups, thereby creating a library of novel compounds with diverse properties. For instance, the aldehyde can be converted into amines, alcohols, carboxylic acids, and various heterocyclic systems. The phenethoxy groups can also be modified to fine-tune the steric and electronic properties of the resulting molecules. This expansion of its chemical space will likely lead to the discovery of new compounds with interesting biological activities or material properties.

Q & A

Q. What are the recommended methodologies for synthesizing 3,4-Diphenethoxybenzaldehyde in a laboratory setting?

A one-step Friedel-Crafts alkylation or etherification of 3,4-dihydroxybenzaldehyde with phenethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Ensure anhydrous conditions and inert gas (N₂/Ar) to minimize oxidation of the aldehyde group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via column chromatography . For scalability, optimize stoichiometry (phenethyl bromide:aldehyde ≈ 2:1) and temperature (80–100°C).

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Combine analytical techniques:

- HPLC (C18 column, acetonitrile/water 60:40, UV detection at 280 nm) to assess purity (>95%).

- ¹H/¹³C NMR (DMSO-d₆): Key signals include the aldehyde proton (~9.8 ppm) and aromatic protons (6.8–7.4 ppm). Compare with published spectra of analogous benzaldehydes .

- FT-IR to confirm aldehyde (C=O stretch ~1680 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. What solvent systems are optimal for dissolving this compound in experimental setups?

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). For kinetic studies, use ethanol due to its low interference in UV-Vis spectroscopy . For crystallization, a 1:1 mixture of ethyl acetate and hexane yields high-purity crystals .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when synthesizing this compound under varying conditions?

Contradictions often arise from competing side reactions (e.g., aldehyde oxidation or over-alkylation). To resolve:

- Conduct control experiments isolating intermediates (e.g., mono- vs. di-phenethoxy derivatives) via HPLC .

- Use GC-MS to identify volatile byproducts (e.g., phenethyl alcohol from hydrolysis).

- Apply DFT calculations (using Gaussian or ORCA) to model reaction pathways and identify energetically favorable conditions .

Q. What strategies are effective for optimizing the regioselectivity of phenethoxy group addition to 3,4-dihydroxybenzaldehyde?

Regioselectivity depends on steric and electronic factors:

- Protecting groups : Temporarily protect the 4-hydroxyl group with TBDMS-Cl, enabling selective phenethoxylation at the 3-position .

- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the phenethyl group .

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states, favoring 3-position substitution .

Q. How can computational chemistry tools aid in predicting the reactivity of this compound in novel reactions?

- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina and PDB structures .

- Reactivity descriptors : Calculate Fukui indices (via Gaussian) to identify electrophilic/nucleophilic sites on the aromatic ring .

- Solvent modeling : COSMO-RS simulations (in AMS software) predict solubility and stability in mixed solvents .

Troubleshooting & Data Analysis

Q. How should researchers interpret unexpected NMR splitting patterns in this compound derivatives?

Unexpected splitting may indicate:

- Diastereotopic protons : Use NOESY to confirm spatial arrangements in substituted derivatives .

- Paramagnetic impurities : Recrystallize the compound or use deuterated solvents with chelating agents (e.g., EDTA) .

- Conformational isomerism : Perform variable-temperature NMR to detect slow interconversion of rotamers .

Q. What experimental controls are critical when evaluating the biological activity of this compound in cell-based assays?

- Negative controls : Use untreated cells and solvent-only (e.g., DMSO) groups to rule out solvent toxicity .

- Positive controls : Compare with known antioxidants (e.g., ascorbic acid) if studying radical scavenging .

- Dose-response curves : Test 5–6 concentrations (1–100 µM) to calculate IC₅₀/EC₅₀ values .

Safety & Compliance

Q. What safety protocols are essential when handling this compound in oxidative environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.